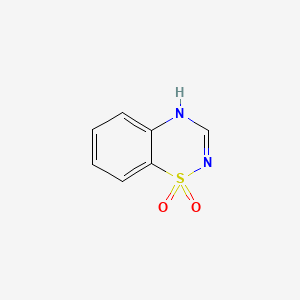

2H-1,2,4-Benzothiadiazine-1,1-dioxide

Beschreibung

BenchChem offers high-quality 2H-1,2,4-Benzothiadiazine-1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,2,4-Benzothiadiazine-1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNGVMNBBLPZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189467 | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-85-3 | |

| Record name | 4H-1,2,4-Benzothiadiazine, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to the "2H-1,2,4-Benzothiadiazine-1,1-dioxide" scaffold

An In-Depth Technical Guide to the 2H-1,2,4-Benzothiadiazine-1,1-dioxide Scaffold: A Privileged Core for CNS Drug Discovery.

Executive Summary

The 2H-1,2,4-benzothiadiazine-1,1-dioxide core represents a quintessential "privileged scaffold" in medicinal chemistry. Initially recognized for its diuretic and antihypertensive properties, its true potential was unlocked with the discovery of its potent modulatory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key player in excitatory neurotransmission within the central nervous system (CNS). This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols associated with this versatile scaffold. By explaining the causality behind synthetic choices and analytical methods, this document serves as a practical resource for harnessing the therapeutic potential of benzothiadiazine derivatives.

The Benzothiadiazine Scaffold: A Structural Overview

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is a bicyclic heterocyclic system. Its structure consists of a benzene ring fused to a thiadiazine ring, which contains two nitrogen atoms and a sulfur atom, with the sulfur atom being in its highest oxidation state as a sulfone (SO₂). This sulfone group is a critical hydrogen bond acceptor and plays a pivotal role in the scaffold's interaction with biological targets. The numbering of the heterocyclic system is crucial for discussing SAR, as modifications at each position can dramatically alter the compound's pharmacological profile.

The scaffold's rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an ideal starting point for designing ligands that can fit into well-defined binding pockets. Its historical significance began with the development of chlorothiazide in the 1950s, which revolutionized the treatment of hypertension. However, its modern relevance in CNS drug discovery is largely tied to its ability to act as a positive allosteric modulator (PAM) of AMPA receptors.

Caption: Core structure of 2H-1,2,4-Benzothiadiazine-1,1-dioxide.

Synthesis of the 1,2,4-Benzothiadiazine Core

The most common and versatile method for synthesizing the 1,2,4-benzothiadiazine scaffold begins with an appropriately substituted 2-aminobenzenesulfonamide. This approach allows for the introduction of diversity elements on the aromatic ring prior to the crucial cyclization step.

General Synthetic Strategy

The classical synthesis involves the condensation of a 2-aminobenzenesulfonamide with an orthoester or a carboxylic acid derivative. The choice of the cyclizing agent directly determines the substituent at the C3 position of the final scaffold, a key modulation point for SAR.

Caption: General synthetic workflow for the benzothiadiazine core.

Detailed Experimental Protocol: Synthesis of a C3-Alkyl Derivative

This protocol describes a representative synthesis using an orthoester for cyclization.

Objective: To synthesize a C3-methyl-7-chloro-2H-1,2,4-benzothiadiazine-1,1-dioxide.

Materials:

-

2-Amino-4-chlorobenzenesulfonamide

-

Trimethyl orthoacetate

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Toluene, anhydrous

-

Ethanol

-

Drying agent (e.g., MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-chlorobenzenesulfonamide (1.0 eq).

-

Solvent & Reagent Addition: Add anhydrous toluene to create a slurry. To this, add trimethyl orthoacetate (1.5 eq) and a catalytic amount of p-TsOH monohydrate (0.05 eq).

-

Causality Insight: Toluene is used as the solvent to facilitate the azeotropic removal of methanol and water byproducts, driving the equilibrium towards the cyclized product. The acid catalyst is essential for activating the orthoester.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Filter the crude product and wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Self-Validation: The use of cold ethanol for washing is critical. The product has limited solubility in cold ethanol, while the starting materials and byproducts are more soluble, allowing for effective purification.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

-

Characterization: Dry the purified solid under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Medicinal Chemistry & Mechanism of Action: The AMPA Receptor

The primary target for many CNS-active benzothiadiazine derivatives is the AMPA receptor (AMPAR). These compounds function as Positive Allosteric Modulators (PAMs), meaning they do not activate the receptor directly but enhance the effect of the endogenous ligand, glutamate.

Mechanism of Action:

-

Binding Site: Benzothiadiazine PAMs, such as cyclothiazide, bind to an allosteric site located at the interface between the ligand-binding domains (LBDs) of adjacent subunits in the AMPAR tetramer.

-

Conformational Locking: This binding event stabilizes the "clamshell" conformation of the LBD after glutamate binds.

-

Inhibition of Desensitization: The key effect is a dramatic slowing of the receptor's desensitization rate. Normally, after activation, the AMPAR rapidly enters a desensitized, non-conducting state. By preventing this, the PAM prolongs the flow of ions through the channel in response to glutamate.

-

Potentiation of Current: This prolonged ion flow results in an enhanced excitatory postsynaptic current, thereby potentiating synaptic transmission.

Caption: Allosteric modulation of the AMPA receptor by benzothiadiazines.

Structure-Activity Relationship (SAR) Insights

Decades of research have established a clear SAR for the benzothiadiazine scaffold as AMPAR PAMs. The following table summarizes key findings, primarily centered around modifications to the core structure.

| Position | Modification Type | Effect on Activity & Properties | Rationale/Causality |

| C3 | Small lipophilic groups (e.g., isopropyl, cyclopropyl) | Generally increases potency. | This position explores a hydrophobic pocket within the allosteric binding site. Optimal size and shape are critical for a snug fit. |

| C6 | Electron-withdrawing groups (e.g., Cl, CF₃) | Potentiates activity. | Modifies the electronics of the benzene ring, potentially enhancing binding affinity or influencing the pKa of the sulfonamide nitrogen. |

| C7 | Halogens (e.g., Cl) or small alkyl groups | Can increase potency and modulate pharmacokinetic properties. | This position projects towards the solvent interface and can be modified to improve properties like metabolic stability and membrane permeability. |

| N2 | Alkylation | Generally abolishes or significantly reduces activity. | The N-H at this position is a critical hydrogen bond donor, essential for anchoring the molecule within the binding site. |

| N4 | Alkylation | Tolerated, can be used to attach linkers or modify solubility. | This nitrogen is not typically involved in direct hydrogen bonding interactions with the receptor, providing a handle for modification without losing core activity. |

Key Derivatives and Therapeutic Applications

The versatility of the scaffold is demonstrated by its presence in both clinically approved drugs and cutting-edge research tools.

| Compound | Key Substituents | Primary Application | Status |

| Diazoxide | C3-Methyl, C7-Chloro | Antihypertensive, treatment of hypoglycemia | Clinically Approved |

| Cyclothiazide | C3-fused norbornene ring, C6-Chloro | Diuretic, potent research tool as an AMPAR PAM | Clinically Approved (as diuretic), widely used in research |

| IDRA-21 | C7-Chloro, complex C3-substituent | Nootropic (cognitive enhancer) | Preclinical Research |

Experimental Protocol: Evaluating AMPAR PAMs

To quantify the effect of a novel benzothiadiazine derivative, two-electrode voltage-clamp (TEVC) recording from Xenopus oocytes expressing AMPA receptors is a gold-standard technique.

Objective: To measure the potentiation of glutamate-evoked currents by a test compound on GluA2 receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the human GluA2 receptor subunit

-

TEVC rig (amplifier, digitizer, perfusion system)

-

Recording solution (e.g., Ba²⁺ Ringer's)

-

Glutamate stock solution

-

Test compound stock solution (in DMSO)

Procedure:

-

Oocyte Preparation & Injection: Surgically harvest oocytes from an anesthetized frog. Defolliculate the oocytes and inject each with ~50 nL of GluA2 cRNA. Incubate for 2-4 days to allow for receptor expression.

-

Causality Insight: Oocytes are used as they are large, robust cells that efficiently translate injected cRNA into functional membrane-spanning proteins, providing a high-quality and consistent expression system.

-

-

Electrode & Oocyte Placement: Pull glass microelectrodes and fill them with 3M KCl. Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording). Clamp the oocyte's membrane potential at -70 mV.

-

Baseline Current Measurement: Perfuse the oocyte with the recording solution. Apply a short pulse (1-2 seconds) of a sub-maximal concentration of glutamate (e.g., EC₂₀). Record the peak inward current. Repeat until a stable baseline response is achieved.

-

Self-Validation: Establishing a stable baseline is critical. The potentiation effect is measured relative to this baseline, so its stability ensures the reliability of the final data.

-

-

Compound Application & Potentiation Measurement: Pre-incubate the oocyte with the test compound (e.g., 10 µM) in the recording solution for 1-2 minutes.

-

Co-application: While still in the presence of the test compound, apply the same pulse of glutamate. Record the potentiated peak inward current.

-

Data Analysis: Calculate the potentiation ratio: (Peak current with compound) / (Peak current without compound). A dose-response curve can be generated by repeating steps 4-5 with varying concentrations of the test compound.

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Future Directions & Conclusion

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold remains an area of active research. Current efforts are focused on developing subtype-selective AMPAR PAMs to minimize off-target effects and fine-tune therapeutic actions. For instance, designing modulators that selectively target TARP-associated AMPA receptors could offer new treatments for specific neurological disorders. Furthermore, exploring novel applications beyond the CNS, such as in metabolic diseases, continues to be a promising frontier.

References

-

Sun, Y., Olson, R., & Nolt, M. B. (2006). Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides. Journal of Organic Chemistry, 71(17), 6589–6592. [Link]

-

Yamada, K. A., & Tang, C. M. (1993). Benzothiadiazides inhibit rapid desensitization of AMPA/kainate receptors. Neuron, 11(2), 331–339. [Link]

-

Partin, K. M., Patneau, D. K., & Mayer, M. L. (1994). Cyclothiazide and 4-aminopyridine differentially modulate desensitization of AMPA-selective glutamate receptors. Molecular Pharmacology, 46(1), 129–138. [Link]

-

Sun, Y., Olson, R., & Nolt, M. B. (2002). Structure−Activity Relationship for the Benzothiadiazide Modulators of AMPA Receptors. Journal of Medicinal Chemistry, 45(21), 4731–4744. [Link]

The Genesis and Evolution of a Cornerstone Scaffold: A Technical Guide to 2H-1,2,4-Benzothiadiazine-1,1-dioxide

This in-depth technical guide explores the history, discovery, and evolving therapeutic landscape of the 2H-1,2,4-Benzothiadiazine-1,1-dioxide core. From its revolutionary inception as the backbone of thiazide diuretics to its modern-day emergence as a versatile scaffold in diverse areas of drug discovery, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this remarkable heterocyclic system.

The Dawn of Modern Diuretic Therapy: A Paradigm Shift in Cardiovascular Medicine

Prior to the 1950s, the management of edema and hypertension was fraught with challenges. The available diuretic agents, primarily organomercurials, were administered parenterally and carried a significant risk of toxicity. The quest for a safe, orally active diuretic was a paramount objective in pharmaceutical research.

The breakthrough emerged from the laboratories of Merck and Co., where a dedicated team of scientists embarked on a mission to develop a novel class of diuretics. This endeavor was spearheaded by the collaborative genius of pharmacologist Karl H. Beyer, and chemists James M. Sprague, John E. Baer, and Frederick C. Novello.[1][2][3][4] Their research was not a serendipitous discovery but a targeted effort rooted in the understanding of renal physiology and the mechanism of action of existing sulfonamide-based carbonic anhydrase inhibitors.[5]

The team's systematic approach led to the synthesis and evaluation of a series of sulfonamide derivatives, culminating in the discovery of chlorothiazide, the first member of the thiazide diuretic family.[1] Marketed under the trade name Diuril from 1958, chlorothiazide revolutionized the treatment of hypertension and edema.[1][6] Its introduction marked a pivotal moment in medicine, offering a safe and effective oral therapy that significantly improved patient outcomes and laid the foundation for modern antihypertensive treatment regimens.[7] The profound impact of this discovery was recognized with a special Public Health Award from the Lasker Foundation in 1975.[1]

The Chemical Blueprint: Synthesis of the 2H-1,2,4-Benzothiadiazine-1,1-dioxide Core and its Progeny

The versatility of the 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold lies in its amenability to chemical modification, allowing for the generation of a diverse array of derivatives with distinct pharmacological profiles.

Synthesis of the Parent Scaffold: 2H-1,2,4-Benzothiadiazine-1,1-dioxide

The foundational structure can be synthesized through the condensation of 2-aminobenzenesulfonamide with an orthoformate, such as triethyl orthoformate.

Experimental Protocol: Synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide

-

A suspension of 2-aminobenzenesulfonamide (1.0 equivalent) in triethyl orthoformate is prepared.

-

The reaction mixture is refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 2H-1,2,4-benzothiadiazine-1,1-dioxide as a white solid.[5]

Caption: Synthesis of the parent 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold.

Landmark Synthesis: Chlorothiazide

The synthesis of chlorothiazide, the first clinically approved thiazide diuretic, involves a multi-step process starting from 3-chloroaniline.

Experimental Protocol: Synthesis of Chlorothiazide

-

Sulfonylchlorination: 3-chloroaniline is treated with chlorosulfonic acid to yield 4,6-disulfochlorido-3-chloroaniline.

-

Amination: The resulting disulfonyl chloride is reacted with ammonia to form 4,6-disulfonamido-3-chloroaniline.

-

Cyclization: The intermediate is then heated with formic acid, leading to the cyclization and formation of chlorothiazide. The product is subsequently purified by crystallization.

Caption: Key steps in the synthesis of chlorothiazide.

Unraveling the Mechanism: From Discovery to Clinical Application

The development of the thiazide diuretics was underpinned by a robust preclinical evaluation process to assess their diuretic and antihypertensive properties.

In Vitro and In Vivo Screening Models

A variety of in vitro and in vivo models were employed to characterize the pharmacological effects of the newly synthesized benzothiadiazine derivatives.

-

In Vitro Assays:

-

Isolated Perfused Tubule Preparation: This technique allows for the direct assessment of a compound's effect on solute and water transport in specific segments of the nephron.

-

Carbonic Anhydrase Inhibition Assay: As the initial research stemmed from carbonic anhydrase inhibitors, this assay was crucial to differentiate the mechanism of action of the new compounds.

-

-

In Vivo Models:

-

Lipschitz Test: This classic method involves administering the test compound to hydrated rats and measuring the subsequent urine output and electrolyte excretion over a defined period. The results are compared to a standard diuretic and a control group.

-

Saluretic Activity Test in Rats: This model is specifically designed to quantify the excretion of sodium and chloride ions, providing a direct measure of the saluretic effect of the test compounds.

-

Animal Models of Hypertension: To evaluate the antihypertensive effects, various models were utilized, including the Goldblatt model of renal hypertension, where constriction of the renal artery induces high blood pressure.

-

Mechanism of Action of Thiazide Diuretics

Thiazide diuretics exert their primary effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[8][9] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of these electrolytes and, consequently, water.[8] This natriuretic and diuretic effect reduces the extracellular fluid volume, contributing to the initial drop in blood pressure.[10]

Caption: Signaling pathway of thiazide diuretic action.

Beyond Diuresis: The Expanding Therapeutic Horizons of the Benzothiadiazine Scaffold

For decades, the 2H-1,2,4-benzothiadiazine-1,1-dioxide core was primarily associated with its diuretic and antihypertensive properties. However, contemporary research has unveiled its remarkable versatility, with derivatives demonstrating potent activity in a range of other therapeutic areas.

Structure-Activity Relationship (SAR) of Diuretic Activity

The initial SAR studies by Novello and Sprague established key structural requirements for diuretic activity:

-

Position 6: Substitution with an electron-withdrawing group, such as a chloro or trifluoromethyl group, is essential for high diuretic potency.

-

Position 7: An unsubstituted sulfonamide group is crucial for activity.

-

3,4-Double Bond: Saturation of this bond to create a dihydrobenzothiadiazine derivative generally increases diuretic potency.

-

Position 3: Introduction of a lipophilic group at this position can enhance potency and prolong the duration of action.

Anticancer Activity

Recent investigations have identified novel benzothiadiazine derivatives with significant anticancer properties.[6][8] These compounds have shown cytotoxic effects against various cancer cell lines, including prostate and triple-negative breast cancer.[3][6] For instance, certain halogenated derivatives have demonstrated potent inhibition of mitochondrial respiratory complex II, a key enzyme in cellular metabolism.[3] The SAR in this context is still under active investigation, but substitutions on the benzothiadiazine ring and the nature of side chains have been shown to be critical for anticancer efficacy.

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Halogenated Derivatives | Triple-Negative Breast Cancer | 2.93 ± 0.07 µM | [3] |

| PI3Kδ Inhibitors | Malignant B-cell line SU-DHL-6 | S-63: 4.6 nM, S-71: <0.32 nM | [6] |

Antiviral Activity

The benzothiadiazine scaffold has also emerged as a promising framework for the development of antiviral agents.[1][2][11][12] Derivatives have been synthesized that exhibit potent inhibitory activity against a range of viruses, including human cytomegalovirus (HCMV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV).[2][6][11] SAR studies have revealed that modifications to the heterocyclic core and the introduction of specific side chains are key to optimizing antiviral potency. For example, in the context of HCMV, a fused ring to the thiadiazine framework and the presence of a sulfamido moiety are important for activity and to reduce cytotoxicity.[11]

| Virus | Target | Activity (IC50) | Reference |

| HCMV | - | 2.5 - 50 µM | [13] |

Neuro-modulatory Effects

A fascinating and more recent application of benzothiadiazine derivatives is in the modulation of ionotropic glutamate receptors, particularly AMPA and kainate receptors.[14][15][16][17][18] Compounds such as IDRA-21 have been shown to act as positive allosteric modulators of these receptors, enhancing cognitive function.[16][18] This has opened up new avenues for the development of therapies for neurological and psychiatric disorders. The SAR in this area is focused on substitutions that enhance the interaction with the allosteric binding sites on the glutamate receptors.

| Compound | Target | Effect | Reference |

| IDRA-21 | AMPA/Kainate Receptors | Positive Allosteric Modulator | [16][17][18] |

Conclusion

The journey of the 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold, from its rational design as a groundbreaking diuretic to its current status as a privileged structure in medicinal chemistry, is a testament to the power of targeted drug discovery. Its rich history and diverse biological activities continue to inspire the development of novel therapeutics for a wide range of human diseases. The ongoing exploration of its SAR across different therapeutic targets promises to unlock even more of its potential in the years to come.

References

-

Thiazide - Wikipedia. Available at: [Link]

- Beyer, K. H., Jr. (1977). Discovery of the thiazides: where biology and chemistry meet. Perspectives in biology and medicine, 20(3), 410–420.

-

Chlorothiazide - Wikipedia. Available at: [Link]

-

Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications - Journal of Research in Chemistry. Available at: [Link]

-

Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. Available at: [Link]

-

Thiazide effects and side effects: insights from molecular genetics - PMC - NIH. Available at: [Link]

-

Merck & Co. - Wikipedia. Available at: [Link].

-

James Sprague - National Inventors Hall of Fame®. Available at: [Link]

-

Benzothiadiazines – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Chlorothiazide. How the thiazides evolved as antihypertensive therapy. - American Heart Association Journals. Available at: [Link]

-

Developing diuretics - American Chemical Society. Available at: [Link]

-

Karl H. Beyer Jr. - National Inventors Hall of Fame®. Available at: [Link]

-

Karl H. Beyer Jr. - Biographical Memoirs. Available at: [Link]

-

Benzthiazide | C15H14ClN3O4S3 | CID 2343 - PubChem. Available at: [Link]

-

Benzothiazide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link]

-

The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives - ResearchGate. Available at: [Link]

-

Thiazide Diuretics - StatPearls - NCBI Bookshelf. Available at: [Link]

-

What is the mechanism of Benzthiazide? - Patsnap Synapse. Available at: [Link]

-

Thiazide‐Type Diuretics: Ongoing Considerations on Mechanism of Action - PMC - NIH. Available at: [Link]

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. Available at: [Link]

-

Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][11][14]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - NIH. Available at: [Link]

-

Diuretics: 1,2,4-Benzothiadiazine-1,1-dioxides | The Journal of Organic Chemistry. Available at: [Link]

-

Thiazide diuretics: what are they and How they work? - YouTube. Available at: [Link]

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - Semantic Scholar. Available at: [Link]

-

Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies - PubMed. Available at: [Link]

-

In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes - PubMed. Available at: [Link]

-

Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC - NIH. Available at: [Link]

-

The first described syntheses of 2H-1,2,3-benzothiadiazine 1,1-dioxide... - ResearchGate. Available at: [Link]

-

(PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - ResearchGate. Available at: [Link]

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - Semantic Scholar. Available at: [Link]

-

Benzothiadiazine - Wikipedia. Available at: [Link]

Sources

- 1. Benzothiadiazine dioxide human cytomegalovirus inhibitors: synthesis and antiviral evaluation of main heterocycle modified derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in antiviral activity of benzo/heterothiadiazine dioxide derivatives [lirias.kuleuven.be]

- 3. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H-1,2,4-Benzothiadiazine 1,1-dioxide synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Thiazide‐Type Diuretics: Ongoing Considerations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistryjournal.net [chemistryjournal.net]

- 12. researchgate.net [researchgate.net]

- 13. Benzothiadiazine dioxide dibenzyl derivatives as potent human cytomegalovirus inhibitors: synthesis and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,2,4-Benzothiadiazine-1,1-dioxide derivatives as ionotropic glutamate receptor ligands: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jpp.krakow.pl [jpp.krakow.pl]

- 18. [PDF] 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity. | Semantic Scholar [semanticscholar.org]

A-Technical-Guide-to-the-Mechanistic-Elucidation-of-2H-1,2,4-Benzothiadiazine-1,1-dioxides

Authored for Drug Development Professionals, Researchers, and Scientists

Executive Summary

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is the chemical foundation for thiazide diuretics, a class of drugs that have been a cornerstone in hypertension management for over six decades.[1][2][3] While their primary clinical effect—promoting the excretion of salt and water—is well-established, a deeper understanding of their molecular and cellular mechanisms of action is crucial for optimizing therapeutic strategies and developing next-generation compounds with improved safety profiles. This guide provides a comprehensive technical overview of the key mechanisms of action, the experimental workflows used to study them, and the structure-activity relationships that govern their efficacy. We will delve into the primary renal target, the Na+-Cl- cotransporter (NCC), as well as explore the extra-renal effects that contribute to their overall therapeutic profile.

The Primary Renal Target: The Na+-Cl- Cotransporter (NCC)

The principal mechanism of action for thiazide diuretics is the inhibition of the electroneutral sodium-chloride cotransporter (NCC), encoded by the gene SLC12A3.[4]

-

Location and Function : NCC is predominantly expressed on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney.[4][5][6] It is responsible for reabsorbing approximately 5-7% of the filtered sodium load from the tubular fluid back into the blood.[7] By inhibiting NCC, benzothiadiazine derivatives block this reabsorption pathway.[1][5]

-

Molecular Interaction : Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into how these drugs interact with their target.[2][3] Thiazides bind to a specific site on the NCC protein, physically obstructing the ion translocation pathway.[8] This inhibition leads to an increase in the excretion of sodium and chloride ions, and consequently water, resulting in diuresis and a reduction in extracellular fluid volume.[5][7]

Key Experimental Workflow: Xenopus Oocyte Expression System

The Xenopus laevis oocyte is a powerful and widely used heterologous expression system for studying ion transporters like NCC due to its low endogenous transport activity and high capacity for protein expression.

Rationale for Use : This system allows for the functional characterization of the transporter in isolation, free from the complexities of the native cellular environment. It is the gold standard for quantifying inhibitor potency (IC50) and understanding the kinetics of ion transport.

Detailed Protocol: Measuring Thiazide Inhibition of NCC Activity

-

Preparation of cRNA : Linearize the plasmid DNA containing the human NCC (SLC12A3) gene and transcribe complementary RNA (cRNA) in vitro using an appropriate RNA polymerase. Purify and quantify the cRNA.

-

Oocyte Preparation and Injection : Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis. Microinject a known amount of NCC cRNA (e.g., 25 ng) into the cytoplasm of each oocyte. Inject a separate control group with water.

-

Incubation and Expression : Incubate the oocytes for 48-72 hours at 18°C in Barth's solution to allow for the translation and trafficking of the NCC protein to the plasma membrane.

-

Uptake Assay :

-

Prepare an uptake buffer (e.g., ND96) containing radioactive 22Na+ and non-radioactive Cl-.

-

Pre-incubate oocytes for 20 minutes in a Cl--free medium to deplete intracellular chloride and maximize the inward gradient.

-

Divide oocytes into groups: a control group (no inhibitor) and experimental groups with varying concentrations of the 2H-1,2,4-benzothiadiazine-1,1-dioxide derivative being tested.

-

Initiate the uptake by transferring the oocytes to the 22Na+-containing uptake buffer with or without the inhibitor for a defined period (e.g., 30 minutes).

-

-

Washing and Scintillation Counting : Stop the uptake by washing the oocytes thoroughly in ice-cold, isotope-free buffer to remove external radioactivity. Lyse individual oocytes and measure the internalized 22Na+ using a liquid scintillation counter.

-

Data Analysis : Calculate the rate of Na+ uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Diagram: Workflow for NCC Activity Assay in Xenopus Oocytes

Caption: Experimental workflow for determining the IC50 of NCC inhibitors.

Beyond Diuresis: Extra-Renal Mechanisms of Action

The antihypertensive effect of benzothiadiazine derivatives is not solely attributable to their diuretic action.[7] Over time, the initial reduction in plasma volume returns towards baseline, yet the blood pressure-lowering effect persists, pointing to a significant vasodilatory mechanism.[4]

Vasodilatory Effects

Several theories exist to explain the vasodilatory properties of thiazides, which contribute to a reduction in total peripheral resistance.[7][10]

-

Potassium Channel Activation : One leading hypothesis suggests that thiazides, at concentrations higher than those required for diuresis, activate large-conductance calcium-activated potassium channels (KCa) in vascular smooth muscle cells.[4][11] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduces intracellular calcium, leading to smooth muscle relaxation and vasodilation.[11]

-

Carbonic Anhydrase Inhibition : Some thiazides possess weak carbonic anhydrase inhibitory activity, which may contribute to vasodilation by altering intracellular pH in vascular smooth muscle.[4]

-

Rho Kinase Pathway Inhibition : There is evidence suggesting that thiazide-like diuretics may induce calcium desensitization in vascular smooth muscle cells by inhibiting the Rho-Rho kinase pathway, which is involved in agonist-induced vasoconstriction.[10]

Diagram: Proposed Signaling Pathway for Thiazide-Induced Vasodilation

Caption: Activation of KCa channels leads to vasodilation.

Metabolic Side Effects

Chronic use of thiazide diuretics is associated with several metabolic disturbances.

-

Hyperglycemia : Thiazides can impair glucose tolerance by reducing insulin secretion from pancreatic β-cells.[12] This is thought to be a consequence of hypokalemia (low potassium levels), which hyperpolarizes the β-cell membrane, preventing the calcium influx necessary for insulin granule exocytosis.[12]

-

Hyperuricemia : These drugs compete with uric acid for secretion in the proximal tubule via organic anion transporters (OATs), leading to increased reabsorption and elevated blood levels of uric acid, which can precipitate gout.[1][12]

-

Hypercalcemia : Thiazides enhance calcium reabsorption in the distal tubule.[1] By lowering intracellular sodium in DCT cells, they increase the activity of the basolateral Na+/Ca2+ exchanger, which facilitates calcium movement from the cell into the bloodstream.[1]

Structure-Activity Relationship (SAR) Studies

The efficacy and potency of 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives are highly dependent on their chemical structure. SAR studies are critical for designing new molecules with optimized diuretic activity and potentially reduced side effects.[13][14]

Key Structural Features for NCC Inhibition:

-

Sulfonamide Group (at C7) : An unsubstituted sulfonamide group is essential for diuretic activity.[13]

-

Electron-Withdrawing Group (at C6) : A group like chlorine (Cl) or trifluoromethyl (CF3) at this position enhances diuretic potency.

-

Substitution at N2 : This position can be alkylated to influence lipophilicity and duration of action.

-

Saturation of the 3,4-double bond : Hydrogenation to create the dihydro-benzothiadiazine structure (like in hydrochlorothiazide) significantly increases diuretic potency compared to the parent compound (chlorothiazide).

-

Substitution at C3 : This position allows for significant variation to modulate properties like lipophilicity and potency.

Data Presentation: Comparative Potency of Benzothiadiazine Derivatives

The following table summarizes the inhibitory potency (IC50) of several common thiazide diuretics against the NCC transporter, as determined in functional assays. Lower IC50 values indicate higher potency.

| Compound | Derivative Class | NCC IC50 (μM) |

| Polythiazide | Thiazide | 0.3 |

| Metolazone | Thiazide-like | >0.3 |

| Bendroflumethiazide | Thiazide | >0.3 |

| Trichloromethiazide | Thiazide | >0.3 |

| Chlorthalidone | Thiazide-like | >0.3 |

(Data adapted from studies on rat and flounder NCC, showing a consistent potency profile).[6]

Conclusion and Future Directions

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold remains a cornerstone of antihypertensive therapy. Our understanding of its mechanism of action has evolved from a simple diuretic effect to a complex interplay of renal and extra-renal activities. Structural biology has provided a clear picture of the drug-target interaction at the atomic level, paving the way for rational drug design.[15]

Future research should focus on:

-

Developing DCT-specific modulators : Designing compounds that selectively target NCC in the kidney could minimize off-target effects like hyperglycemia and vasodilation.

-

Elucidating downstream signaling : Further investigation into the cellular consequences of NCC inhibition is needed to fully understand the long-term renal adaptations to thiazide therapy.

-

Leveraging the scaffold for other indications : The benzothiadiazine core is being explored for a variety of other therapeutic applications, including as anticancer, antiviral, and neuro-modulatory agents.[13][16][17]

This guide has provided a framework for understanding the multifaceted mechanism of action of this important class of drugs and the experimental approaches required for their continued investigation and development.

References

-

Title: Thiazide Diuretics - StatPearls Source: NCBI Bookshelf URL: [Link]

-

Title: How do Thiazide Diuretics Work? Understanding Bendroflumethiazide and Indapamide Source: Zero To Finals Medicine URL: [Link]

-

Title: Thiazide Source: Wikipedia URL: [Link]

-

Title: Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics Source: Journal of the American Society of Hypertension URL: [Link]

-

Title: Thiazide Diuretics Source: Lecturio URL: [Link]

-

Title: Thiazide-induced vasodilation in humans is mediated by potassium channel activation Source: Hypertension URL: [Link]

-

Title: Thiazide-Induced Vasodilation in Humans Is Mediated by Potassium Channel Activation Source: Hypertension URL: [Link]

-

Title: Thiazide-Like Diuretics Attenuate Agonist-Induced Vasoconstriction by Calcium Desensitization Linked to Rho Kinase Source: Hypertension URL: [Link]

-

Title: Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter Source: Nature URL: [Link]

-

Title: The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs Source: American Journal of Physiology-Renal Physiology URL: [Link]

-

Title: Thiazide effects and side effects: insights from molecular genetics Source: Seminars in Nephrology URL: [Link]

-

Title: Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter Source: PubMed URL: [Link]

-

Title: Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective Source: Current Opinion in Nephrology and Hypertension URL: [Link]

-

Title: Structural bases for Na+-Cl- cotransporter inhibition by thiazide diuretic drugs and activation by kinases Source: Nature Communications URL: [Link]

-

Title: Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter Source: Nature Communications URL: [Link]

-

Title: Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications Source: Journal of Research in Chemistry URL: [Link]

-

Title: Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity Source: ChemMedChem URL: [Link]

-

Title: Thiazide Diuretics | Kidney Pharmacology Source: sqadia.com URL: [Link]

-

Title: BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS Source: Journal of Physiology and Pharmacology URL: [Link]

-

Title: In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes Source: MDPI URL: [Link]

-

Title: In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes Source: PubMed Central URL: [Link]

-

Title: Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators Source: ACS Chemical Neuroscience URL: [Link]

-

Title: [Cardiovascular action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. VII] Source: PubMed URL: [Link]

-

Title: Structure-activity relationships of benzothiadiazine compounds as hyperglycemic agents Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: The hyperglycemic activity of benzothiadiazine and other diuretics Source: Scilit URL: [Link]

-

Title: The Hyperglycemic Activity of Benzothiadiazine and Other Diuretics Source: PubMed URL: [Link]

-

Title: Benzothiadiazines – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior Source: Prostaglandins & Other Lipid Mediators URL: [Link]

-

Title: Structure and thiazide inhibition mechanism of human Na–Cl cotransporter Source: PubMed Central URL: [Link]

-

Title: Use of Design of Experiment (DOE) for Optimization of ADC Potency Assays Source: BioProcess International URL: [Link]

Sources

- 1. Thiazide - Wikipedia [en.wikipedia.org]

- 2. Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter [ideas.repec.org]

- 3. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural bases for Na+-Cl- cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chemistryjournal.net [chemistryjournal.net]

- 14. [Cardiovascular action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. VII] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jpp.krakow.pl [jpp.krakow.pl]

The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationships of 2H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 2H-1,2,4-benzothiadiazine-1,1-dioxide core is a privileged heterocyclic scaffold that has given rise to a remarkable diversity of clinically significant therapeutic agents. From their initial discovery as potent diuretics to their more recent emergence as modulators of ion channels and kinases, these compounds have demonstrated a unique capacity for molecular tailoring to achieve specific pharmacological effects. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives, offering insights into the chemical nuances that govern their interactions with various biological targets. We will delve into the key structural modifications that influence activity, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in the rational design of novel therapeutics based on this versatile core.

The Foundational Core: Understanding the 2H-1,2,4-Benzothiadiazine-1,1-dioxide Scaffold

The 2H-1,2,4-benzothiadiazine-1,1-dioxide is a bicyclic heterocyclic system consisting of a benzene ring fused to a thiadiazine ring. The 1,1-dioxide oxidation state of the sulfur atom is a critical feature, imparting specific electronic and conformational properties to the molecule. The general structure and numbering system are depicted below.

Caption: General structure of the 2H-1,2,4-Benzothiadiazine-1,1-dioxide core.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of the 2H-1,2,4-benzothiadiazine-1,1-dioxide core involves the condensation of 2-aminobenzenesulfonamide with triethyl orthoformate.[1] This reaction proceeds via an initial formation of an amidine intermediate, followed by cyclization.

Experimental Protocol: Synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide

-

A suspension of 2-aminobenzenesulfonamide (1.0 equivalent) in triethyl orthoformate (excess, serving as both reactant and solvent) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration.

-

The solid is washed with diethyl ether (3 x 10 mL) to remove any remaining triethyl orthoformate and by-products.

-

The final product is dried under vacuum to yield 2H-1,2,4-benzothiadiazine-1,1-dioxide as a white solid.

Caption: Synthetic workflow for the 2H-1,2,4-Benzothiadiazine-1,1-dioxide core.

Diuretic and Antihypertensive Activity: The Classical Application

The initial therapeutic success of this scaffold was in the development of thiazide and thiazide-like diuretics. These agents act by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water, which in turn reduces blood volume and blood pressure.

Key Structural Requirements for Diuretic Activity

The diuretic and antihypertensive potency of 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

-

Position 6: An electron-withdrawing group at this position is essential for diuretic activity. Typically, a chloro (Cl) or trifluoromethyl (CF3) group is employed.

-

Position 7: A sulfonamide group (-SO2NH2) at this position is a critical pharmacophore for interaction with the Na+/Cl- cotransporter.

-

Position 3: Substitution at this position significantly influences potency and duration of action. Lipophilic groups, such as a benzyl or a halobenzyl group, tend to increase potency.

-

Saturation of the 3,4-double bond: Reduction of the double bond in the thiadiazine ring to give a 3,4-dihydro derivative generally increases diuretic activity.

-

Position 2: Alkylation at the N-2 position can also modulate activity and duration of action.

| Compound | R6 | R3 | 3,4-Bond | Relative Diuretic Potency |

| Chlorothiazide | Cl | H | Double | 1 |

| Hydrochlorothiazide | Cl | H | Single | 10 |

| Bendroflumethiazide | CF3 | Benzyl | Single | 100 |

Table 1: Structure-Activity Relationship of Thiazide Diuretics.

Caption: Key positions for SAR modulation in diuretic benzothiadiazines.

KATP Channel Opening Activity: Targeting Insulin Secretion and Vascular Tone

Derivatives of 2H-1,2,4-benzothiadiazine-1,1-dioxide, such as diazoxide, are well-known openers of ATP-sensitive potassium (KATP) channels. These channels play crucial roles in various physiological processes, including insulin secretion from pancreatic β-cells and the regulation of vascular smooth muscle tone.

Mechanism of Action

KATP channels are hetero-octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SURx) subunits. In pancreatic β-cells, high intracellular ATP levels close these channels, leading to membrane depolarization, calcium influx, and insulin secretion. KATP channel openers bind to the SUR subunit, stabilizing the open state of the channel, which leads to hyperpolarization and inhibition of insulin release. In vascular smooth muscle, KATP channel opening leads to hyperpolarization and vasodilation.

Caption: Signaling pathway of insulin secretion and the modulatory role of benzothiadiazine KATP channel openers.

SAR of Benzothiadiazine KATP Channel Openers

The affinity and selectivity of these derivatives for different KATP channel subtypes (e.g., pancreatic SUR1/Kir6.2 vs. vascular SUR2B/Kir6.1) are dictated by substitutions on the benzothiadiazine core.

-

Position 3: The nature of the substituent at this position is a major determinant of potency and selectivity. Bulky, non-polar residues, such as an adamantyl group, have been shown to confer selectivity for SUR2B-type KATP channels.

-

Positions 6 and 7: Disubstitution at these positions can significantly enhance the potency of insulin secretion inhibition. For instance, a 6-chloro-7-fluoro substitution pattern has been found to be particularly effective.

-

Position 4: The presence of an NH group at the 4-position is critical for activity on KATP channels.

-

Exocyclic NH at Position 3: An exocyclic amino group linked to the 3-position is also crucial for optimal activity.

| Compound | R3 Substituent | R6, R7 Substituents | Activity |

| Diazoxide | Methyl | H, Cl | Pancreatic and vascular KATP channel opener |

| BPDZ 259 | Isopropylamino | 6-Cl, 7-F | Potent and selective pancreatic KATP channel opener |

| Adamantyl-substituted analogue | (1-Adamantyl)methyl | H, H | Selective for SUR2B-type KATP channels |

Table 2: SAR of Benzothiadiazine Derivatives as KATP Channel Openers.

Experimental Protocol: In Vitro Assay for KATP Channel Opening Activity (Thallium Flux Assay)

This high-throughput fluorescence-based assay measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels.

-

HEK293 cells stably expressing the desired KATP channel subunits (e.g., Kir6.2/SUR1) are seeded in 96-well plates and grown to confluence.

-

The cells are loaded with a Tl+-sensitive fluorescent dye.

-

The cells are then incubated with various concentrations of the test benzothiadiazine derivatives.

-

A Tl+ containing solution is added to the wells to initiate the flux.

-

The increase in fluorescence, corresponding to Tl+ influx through open channels, is measured over time using a fluorescence plate reader.

-

The EC50 values for channel opening are calculated from the dose-response curves.

Positive Allosteric Modulators of AMPA Receptors: Enhancing Synaptic Transmission

More recently, 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives have been identified as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.

Mechanism of Action

AMPA receptor PAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site. This binding event stabilizes the open conformation of the channel, thereby potentiating the current induced by glutamate. This can lead to an enhancement of synaptic plasticity, which is a key cellular mechanism underlying learning and memory.

Caption: Mechanism of action of benzothiadiazine derivatives as positive allosteric modulators of AMPA receptors.

SAR of Benzothiadiazine AMPA Receptor PAMs

The exploration of SAR for this class of compounds is an active area of research. Isosteric replacement of the nitrogen atoms in the thiadiazine ring has been a key strategy to probe the structural requirements for activity.

-

Thiadiazine Ring Integrity: Replacing the nitrogen atoms at the 2- and/or 4-positions with carbon atoms to form thiochroman 1,1-dioxides can still result in compounds that retain AMPA receptor modulatory activity, although often with reduced potency. This suggests that while the overall shape of the molecule is important, the specific nitrogen atoms are not absolutely essential for binding to the allosteric site.

-

Substituents on the Benzene Ring: The nature and position of substituents on the aromatic ring can significantly impact potency and pharmacokinetic properties.

Experimental Protocol: Electrophysiology Assay for AMPA Receptor Modulation (Two-Electrode Voltage Clamp in Xenopus Oocytes)

-

Xenopus laevis oocytes are injected with cRNA encoding the desired AMPA receptor subunits.

-

After 2-4 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

The oocytes are perfused with a buffer solution.

-

A sub-maximal concentration of glutamate is applied to elicit a baseline current response.

-

The test benzothiadiazine derivative is co-applied with glutamate, and the potentiation of the glutamate-evoked current is measured.

-

Dose-response curves are generated to determine the EC50 for potentiation.

Emerging Applications: PI3Kδ Inhibition

Recent studies have explored the potential of 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives as inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the delta isoform (PI3Kδ). PI3Kδ is a key enzyme in the signaling pathways of immune cells, and its inhibition is a promising strategy for the treatment of certain hematological malignancies and inflammatory diseases.

SAR of Benzothiadiazine PI3Kδ Inhibitors

The SAR for this activity is still being elucidated, but initial studies have provided some insights.

-

Position 7: Introduction of a fluorine atom at the 7-position of the benzothiadiazine ring has been investigated, with mixed results on inhibitory activity, suggesting that electronic modifications in this region can have a profound impact on binding to the kinase.

Experimental Protocol: PI3Kδ Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

-

The PI3Kδ enzyme is incubated with a lipid substrate (e.g., PIP2) in the presence of various concentrations of the test compound.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A kinase detection reagent is then added to convert the produced ADP into ATP, which is subsequently used by a luciferase to generate a luminescent signal.

-

The luminescence is proportional to the amount of ADP produced and thus to the kinase activity.

-

The IC50 values for PI3Kδ inhibition are determined from the dose-response curves.

Conclusion and Future Directions

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the ability to fine-tune its pharmacological properties through targeted chemical modifications make it a highly attractive starting point for drug discovery campaigns. The journey of this remarkable heterocyclic system from a simple diuretic to a modulator of complex signaling pathways is a testament to the power of medicinal chemistry.

Future research in this area will likely focus on:

-

Improving selectivity: Designing derivatives with enhanced selectivity for specific receptor subtypes or kinase isoforms to minimize off-target effects.

-

Exploring new therapeutic areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative disorders and metabolic diseases.

-

Structure-based drug design: Utilizing co-crystal structures of benzothiadiazine derivatives with their target proteins to guide the rational design of more potent and selective modulators.

By building upon the extensive SAR knowledge base outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile and enduring chemical scaffold.

References

-

Gong, Y.-P., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][2][3]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules, 24(23), 4253. [Link]

Sources

The 2H-1,2,4-Benzothiadiazine-1,1-dioxide Core: A Comprehensive Technical Guide to its Biological Activities

Abstract

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is a cornerstone in medicinal chemistry, giving rise to a remarkable diversity of biologically active compounds. This technical guide provides an in-depth exploration of this privileged heterocyclic system, intended for researchers, scientists, and professionals in drug development. We will traverse the synthetic landscape of this core, delve into its multifaceted biological activities, and elucidate the mechanisms of action that underpin its therapeutic potential. This guide is designed to be a practical and comprehensive resource, integrating established knowledge with actionable experimental insights to fuel further innovation in the field.

Introduction: The Versatility of a Privileged Scaffold

The 2H-1,2,4-benzothiadiazine-1,1-dioxide core, a bicyclic heteroaromatic system, has proven to be a remarkably fruitful scaffold in the discovery of novel therapeutics.[1] Its structural rigidity, coupled with the capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a wide array of compounds with diverse biological activities, ranging from diuretic and antihypertensive effects to more recent applications as antiviral, anticancer, and neuromodulatory agents.[1] This guide will systematically explore the key biological activities associated with this core, providing a foundation for its continued exploitation in drug discovery.

Synthetic Strategies for the 2H-1,2,4-Benzothiadiazine-1,1-dioxide Core

The construction of the 2H-1,2,4-benzothiadiazine-1,1-dioxide ring system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis from 2-Aminobenzenesulfonamides

A common and versatile approach involves the cyclization of 2-aminobenzenesulfonamides with various one-carbon electrophiles.

Experimental Protocol: Synthesis of 3-Substituted-2H-1,2,4-Benzothiadiazine-1,1-dioxides

-

Step 1: Preparation of the 2-Aminobenzenesulfonamide. This starting material can be synthesized from the corresponding 2-nitrobenzenesulfonyl chloride by reaction with an appropriate amine followed by reduction of the nitro group.

-

Step 2: Cyclization. To a solution of the 2-aminobenzenesulfonamide in a suitable solvent (e.g., formic acid, triethyl orthoformate, or an amide), add the one-carbon electrophile (e.g., formic acid, an orthoester, or a carboxylic acid derivative).[2]

-

Step 3: Reaction Conditions. The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Step 4: Isolation and Purification. Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

-

Step 5: Characterization. The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Commercially Relevant Derivatives

2.2.1. Synthesis of Chlorothiazide

Chlorothiazide is synthesized from 4-amino-6-chloro-1,3-benzenedisulfonamide by heating with formic acid.[2]

Experimental Protocol: Synthesis of Chlorothiazide

-

Step 1: Suspend 100 g of 5-chloro-2,4-disulfamylaniline in 500 ml of approximately 98% formic acid.[2]

-

Step 2: Heat the suspension to 90-100°C. A clear solution will form, followed by the precipitation of the product.[2]

-

Step 3: Maintain the reaction at this temperature for 5 hours.[2]

-

Step 4: Cool the suspension to 25-30°C.[2]

-

Step 5: Filter the solid and wash with acetone to obtain chlorothiazide.[2]

2.2.2. Synthesis of Hydrochlorothiazide

Hydrochlorothiazide can be synthesized by the reduction of the C3-N4 double bond of chlorothiazide.[3]

Experimental Protocol: Synthesis of Hydrochlorothiazide

-

Step 1: Add potassium borohydride (3.65 g) to methanol (50 mL) and cool to 0-5°C.[3]

-

Step 2: Add acetic acid (8.11 g) dropwise at this temperature and stir for 1-2 hours.[3]

-

Step 3: Cool the mixture to -10°C and add chlorothiazide (10 g).[3]

-

Step 4: Maintain the reaction at -10 to 5°C for 4 hours.[3]

-

Step 5: Filter the precipitate and wash with a small amount of methanol to yield hydrochlorothiazide.[3]

Biological Activities and Mechanisms of Action

The 2H-1,2,4-benzothiadiazine-1,1-dioxide core is a versatile scaffold that has been incorporated into a wide range of biologically active molecules.

Diuretic and Antihypertensive Activity

The initial and most well-known application of this scaffold is in diuretics, such as chlorothiazide and hydrochlorothiazide. These compounds inhibit the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, which in turn lowers blood pressure.

Potassium Channel Opening Activity

Certain derivatives, notably diazoxide, function as ATP-sensitive potassium (KATP) channel openers. This activity leads to hyperpolarization of the cell membrane, which has different effects depending on the tissue. In pancreatic β-cells, it inhibits insulin secretion, making it useful for treating hyperinsulinism. In smooth muscle cells, it causes relaxation, leading to vasodilation and a hypotensive effect.

Structure-Activity Relationship (SAR) for KATP Channel Openers:

| Position | Substituent Effect on Activity |

| 3-alkylamino | Less hydrophobic substituents enhance inhibitory action on insulin secretion.[4] |

| 6-chloro | Advantageous for enhancing inhibitory action on insulin secretion.[4] |

| 7-position | Less bulky substituents are beneficial for pancreatic islet activity.[4] |

| 6- and 7-positions | More hydrophobic substituents augment contractile activity in aortic rings.[4] |

Positive Allosteric Modulators of AMPA Receptors

A significant area of research has focused on benzothiadiazine derivatives as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These compounds potentiate glutamatergic neurotransmission by slowing the deactivation and desensitization of AMPA receptors. This has therapeutic potential for treating cognitive disorders and depression.

Mechanism of Action: AMPA receptor PAMs bind to an allosteric site on the receptor, stabilizing the open-channel conformation and enhancing the response to the endogenous ligand, glutamate.

Experimental Protocol: Evaluation of AMPA Receptor Modulation using Patch-Clamp Electrophysiology

-

Cell Preparation: Use cultured neurons or HEK293 cells expressing the desired AMPA receptor subunits.[5][6][7][8][9]

-

Recording Setup: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier and data acquisition system.[5][6][7][8][9]

-

Solution Preparation: Prepare an external solution containing a physiological ion concentration and an internal solution for the patch pipette.[5][6][7][8][9]

-

Drug Application: Apply glutamate to elicit a baseline AMPA receptor-mediated current. Co-apply the test compound with glutamate to observe any potentiation of the current.

-

Data Analysis: Measure the peak amplitude and decay kinetics of the currents in the absence and presence of the test compound to determine its effect on receptor deactivation and desensitization.[5][6][7][8][9]

Workflow for AMPA Receptor Modulation Assay

Caption: Workflow for assessing AMPA receptor modulation.

Anticancer Activity

Recent studies have highlighted the potential of 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives as anticancer agents. The mechanisms of action appear to be multifactorial and may vary depending on the specific derivative and cancer type.

Identified Mechanisms of Anticancer Action:

-

Inhibition of Tumor Angiogenesis: Some chlorinated benzothiadiazine derivatives have been shown to inhibit angiogenesis by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10][11] This disrupts the signaling cascade that leads to endothelial cell proliferation and the formation of new blood vessels that supply tumors.[10][11]

-

Mitochondrial Complex II Inhibition: Diazoxide and its analogs have been investigated as inhibitors of mitochondrial respiratory complex II (succinate dehydrogenase).[12][13][14] While the potency of diazoxide itself is low, newer halogenated derivatives show increased inhibitory activity.[12][13][14] However, a direct correlation between complex II inhibition and cytotoxicity is not always observed, suggesting other mechanisms may be at play.[12][13][14]

-

PI3Kδ Inhibition: A series of novel benzothiadiazine derivatives have been developed as potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), which is a key enzyme in B-cell signaling and is a validated target in B-cell malignancies.[15]

VEGF Signaling Pathway and Inhibition by Benzothiadiazine Derivatives

Caption: VEGF signaling pathway and its inhibition.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[4][16][17][18][19]

-

Compound Treatment: Treat the cells with a range of concentrations of the benzothiadiazine derivative and incubate for a specified period (e.g., 48-72 hours).[4][16][17][18][19]

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[4][16][17][18][19]

-

Staining: Wash the plates with water and stain the cellular proteins with Sulforhodamine B solution for 30 minutes at room temperature.[4][16][17][18][19]

-

Washing: Remove the unbound dye by washing with 1% acetic acid.[4][16][17][18][19]

-

Solubilization and Measurement: Solubilize the protein-bound dye with a Tris base solution and measure the absorbance at 510 nm using a microplate reader.[17] The absorbance is proportional to the number of viable cells.

Antiviral Activity

Derivatives of 2H-1,2,4-benzothiadiazine-1,1-dioxide have demonstrated promising activity against a range of viruses, including Human Cytomegalovirus (HCMV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).

3.5.1. Anti-HCMV Activity

Benzothiadiazine dioxides are potent non-nucleoside inhibitors of HCMV.[20][21] Structure-activity relationship studies have shown that a fused ring to the thiadiazine framework is crucial for anti-HCMV activity, and the presence of a sulfamido moiety is important for reducing cytotoxicity.[20]

3.5.2. Anti-HCV Activity

Certain benzothiadiazine derivatives act as non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase.[22][23] They bind to an allosteric site on the enzyme, preventing the conformational changes necessary for RNA synthesis.

HCV NS5B Polymerase and Inhibition by Benzothiadiazine Derivatives

Caption: Mechanism of HCV NS5B polymerase inhibition.

3.5.3. Anti-HIV Activity

Some benzothiadiazine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[24] They selectively inhibit the HIV-1 reverse transcriptase, an essential enzyme for the retrovirus's life cycle.[24]

Structure-Activity Relationship (SAR) Summary

The biological activity of 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

| Biological Activity | Key Structural Features for Enhanced Activity |

| Anticancer (Angiogenesis Inhibition) | Chlorination of the benzothiadiazine ring.[10][11] |

| Anticancer (PI3Kδ Inhibition) | Specific substitutions at the 2- and 3-positions of the thiadiazine ring.[15] |

| Antiviral (HCMV) | A fused ring attached to the thiadiazine framework and a sulfamido moiety.[20] |

| Potassium Channel Opening | Less hydrophobic 3-substituents and less bulky 7-substituents for pancreatic activity; more hydrophobic 6- and 7-substituents for vascular activity.[4] |

| AMPA Receptor Modulation | Varies with substitution, but often small alkyl groups at positions 2, 3, and 4 are favorable. |

Conclusion and Future Perspectives

The 2H-1,2,4-benzothiadiazine-1,1-dioxide core continues to be a highly valuable scaffold in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its relevance in the ongoing quest for novel therapeutics. Future research will likely focus on further elucidating the complex mechanisms of action, particularly in the context of cancer and viral diseases, and on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation drugs based on this remarkable heterocyclic system.

References

-

Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed, (2021-04-08). [Link]

-

Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed, (2025-06-30). [Link]

-

Schematic illustration of the vascular endothelial growth factor (VEGF)... ResearchGate. [Link]

-

Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. PMC - PubMed Central. [Link]

-

Benzothiadiazine dioxide human cytomegalovirus inhibitors: synthesis and antiviral evaluation of main heterocycle modified derivatives. PubMed. [Link]

-

Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. PubMed, (2022-08-01). [Link]

-

The VEGF signaling pathway. The Vascular endothelial growth factor... ResearchGate. [Link]

-

Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. [Link]

-

Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. PMC - NIH. [Link]

-

Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

VEGF Signaling Pathway. Cusabio. [Link]

-

SRB assay for measuring target cell killing V.1. Protocols.io, (2023-05-24). [Link]

-

Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC - NIH. [Link]

-

Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

-

Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]

-

(PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate, (2025-12-15). [Link]

-

The VEGF Molecular Signalling Pathway Mechanism Explained. Medium, (2023-02-24). [Link]

-

Synthetic and computational exploration of the binding modes of benzothiadiazine and 1,4-benzothiazine HCV NS5b polymerase inhibitors. PubMed, (2009-07-01). [Link]

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PMC - NIH, (2025-02-19). [Link]

-

Recent advances in drug discovery of benzothiadiazine and related analogs as HCV NS5B polymerase inhibitors. PubMed, (2011-08-15). [Link]

-

Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

-